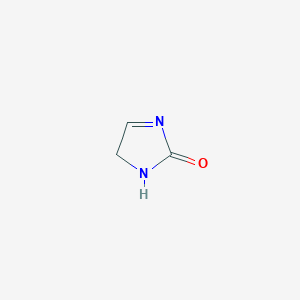![molecular formula C8H4Cl2N2O2 B13102534 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with a suitable pyrrole derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring .
Applications De Recherche Scientifique
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
3,6-Dichloropyridazine: Shares the pyridazine core but lacks the fused pyrrole ring.
4,6-Dichloropyrrolo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering advantages such as enhanced binding affinity and specificity .
Propriétés
Formule moléculaire |
C8H4Cl2N2O2 |
|---|---|
Poids moléculaire |
231.03 g/mol |
Nom IUPAC |
4,6-dichloropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14) |
Clé InChI |
IUBFBVKMENFINL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=NN2C=C1Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)

